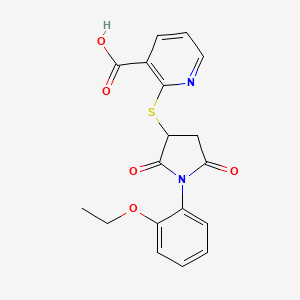

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-25-13-8-4-3-7-12(13)20-15(21)10-14(17(20)22)26-16-11(18(23)24)6-5-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTOUFWQNMUXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions to form the intermediate 1-(2-ethoxyphenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group or the nicotinic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid

- Molecular Formula : C₁₅H₁₄N₂O₄S

- Molar Mass : 330.35 g/mol

- CAS : 830345-10-3

- Key Differences : Substitutes the 2-ethoxyphenyl group with an o-tolyl (2-methylphenyl) group. The methyl group increases hydrophobicity compared to the ethoxy substituent but lacks oxygen-based polarity, which may influence solubility and metabolic stability .

2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid

2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid

- Molecular Formula : C₈H₈O₄S

- Key Differences: Replaces the pyrrolidinone ring with a cyclohexenone system, altering conformational flexibility and electronic properties. The acetic acid side chain instead of nicotinic acid reduces aromaticity and may affect binding to biological targets .

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Hazard Class |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₆N₂O₅S | 372.38 | 1-(2-Ethoxyphenyl), nicotinic acid | Not Provided |

| 2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid | C₁₀H₈N₂O₄S | 252.25 | Unsubstituted pyrrolidinone | Xi (Irritant) |

| 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid | C₁₅H₁₄N₂O₄S | 330.35 | 1-(o-Tolyl) | Not Provided |

| 2-(2,5-Dioxocyclohex-3-en-1-yl)sulfanylacetic acid | C₈H₈O₄S | 200.21 | Cyclohexenone, acetic acid | Not Provided |

Research Implications and Notes

- Substituent Effects : The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to analogs with methyl or hydrogen substituents .

- Hazard Considerations : All analogs with sulfur and acidic moieties (e.g., nicotinic acid) share irritant properties, necessitating careful handling .

- Further studies using methods like dose-effect analysis (e.g., Litchfield-Wilcoxon method ) are recommended to quantify potency differences.

Biological Activity

2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, an ethoxyphenyl group, and a nicotinic acid moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C18H16N2O5S

- Molecular Weight : 372.39 g/mol

- CAS Number : 831188-53-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzaldehyde with pyrrolidine-2,5-dione under acidic conditions. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under basic conditions to yield the final product .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 1.95 µg/mL to 15.62 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus ATCC 43300 | 7.81 |

| Compound 2 | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Compound 3 | Bacillus subtilis ATCC 6633 | 15.62 |

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further research is needed to elucidate these mechanisms and assess the compound's efficacy against various cancer cell lines.

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of related compounds highlighted their potential as new antibacterial agents . The researchers synthesized a series of derivatives from nicotinic acid hydrazide and evaluated their antimicrobial activity against a panel of reference strains, including resistant strains.

Notable Findings:

- The best-performing compounds demonstrated low cytotoxicity against normal cell lines while exhibiting potent antibacterial effects.

- Molecular docking studies indicated favorable binding interactions with bacterial targets, suggesting a rational basis for their biological activity.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells or cancer cells. This interaction may lead to alterations in enzyme activity or receptor signaling pathways, resulting in antimicrobial or anticancer effects.

Q & A

Q. What are the recommended synthesis protocols for 2-((1-(2-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Preparation of the pyrrolidin-2,5-dione core via cyclization of substituted succinamic acid derivatives under acidic conditions.

- Step 2 : Introduction of the 2-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 3 : Thioether linkage formation between the pyrrolidin-dione and nicotinic acid thiol derivative using coupling agents like EDCI/HOBt in anhydrous DMF .

- Analytical Techniques :

- NMR Spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- FT-IR to verify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize the yield of the thioether linkage formation during synthesis, and what factors contribute to side reactions?

- Methodological Answer :

- Optimization Strategies :

- Use anhydrous solvents (DMF, THF) to prevent hydrolysis of reactive intermediates.

- Employ catalytic bases (e.g., DMAP) to enhance nucleophilicity of the thiol group.

- Control temperature (0–25°C) to minimize disulfide byproduct formation.

- Side Reactions :

- Oxidation of thiols to disulfides (mitigated by inert atmosphere).

- Competing esterification of nicotinic acid (reduced by protecting carboxyl groups pre-reaction) .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models for this compound?

- Methodological Answer :

- Assay Validation :

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.

- Standardize cell lines and culture conditions to reduce variability.

- Compound Integrity : Verify purity (>95% by HPLC) to exclude impurities as confounding factors.

- Mechanistic Studies : Pair in vitro data with computational docking to identify target binding modes, resolving discrepancies in potency .

Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with mutagenesis studies.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity interactions.

- SAR Analysis : Compare with structurally related compounds (e.g., pyridine derivatives in ) to infer pharmacophore requirements .

Q. What are the challenges in characterizing the stereochemical configuration of the pyrrolidin-2,5-dione moiety, and how can they be addressed?

- Methodological Answer :

- Challenges :

- Low natural abundance of stereoisomers.

- Overlapping NMR signals in chiral centers.

- Solutions :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution.

- X-ray Crystallography : Co-crystallize with a heavy atom derivative (e.g., bromine) to determine absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.